molecular formula C13H22N2O B2771633 Benzyl({2-[2-(ethylamino)ethoxy]ethyl})amine CAS No. 128620-59-7

Benzyl({2-[2-(ethylamino)ethoxy]ethyl})amine

Cat. No.: B2771633
CAS No.: 128620-59-7
M. Wt: 222.332
InChI Key: ZVEZCZRVAJRQGS-UHFFFAOYSA-N
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Description

Benzyl({2-[2-(ethylamino)ethoxy]ethyl})amine is a chemical compound with the molecular formula C13H22N2O and a molecular weight of 222.33 g/mol . It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-[2-(benzylamino)ethoxy]-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-2-14-8-10-16-11-9-15-12-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEZCZRVAJRQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOCCNCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl({2-[2-(ethylamino)ethoxy]ethyl})amine typically involves the reaction of benzylamine with 2-(2-chloroethoxy)ethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl({2-[2-(ethylamino)ethoxy]ethyl})amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl({2-[2-(ethylamino)ethoxy]ethyl})amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products

Mechanism of Action

The mechanism of action of Benzyl({2-[2-(ethylamino)ethoxy]ethyl})amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, depending on the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl({2-[2-(ethylamino)ethoxy]ethyl})amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethylamino group and the ethoxy linkage provides a unique combination of reactivity and stability, making it a valuable compound for various applications .

Biological Activity

Benzyl({2-[2-(ethylamino)ethoxy]ethyl})amine, with the molecular formula C13H22N2O and a molecular weight of 222.33 g/mol, has garnered attention in various fields due to its biological activities and potential therapeutic applications. This article synthesizes findings from diverse sources to present a comprehensive overview of the compound's biological activity, including its mechanism of action, relevant case studies, and comparative analysis with similar compounds.

The compound is synthesized through a nucleophilic substitution reaction involving benzylamine and 2-(2-chloroethoxy)ethylamine, typically in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions are crucial for optimizing yield and purity, often requiring reflux for several hours.

This compound functions primarily as a ligand that interacts with specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, including:

  • Inhibition or activation of signaling pathways : Depending on the target receptors, the compound may enhance or suppress specific cellular processes.
  • Potential neuroprotective effects : Some studies suggest that it may protect neuronal cells from stress-induced damage, although detailed mechanisms remain under investigation.

Biological Activities

The biological activities of this compound include:

  • Antioxidant properties : The compound exhibits potential in reducing oxidative stress, which is implicated in various diseases.
  • Neuroprotective effects : Research indicates that it may help in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, which is critical in diabetes management .
  • Pharmacological applications : Its structural characteristics allow it to serve as a precursor for synthesizing other biologically active compounds .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Neuroprotection Against ER Stress :
    • A study identified analogs related to this compound that demonstrated significant protective effects on pancreatic β-cells against ER stress-induced apoptosis. The most potent derivatives showed maximal activity at 100% with an EC50 value of 0.1 ± 0.01 μM .
  • Antioxidant Activity :
    • Research highlighted its ability to scavenge free radicals, suggesting its potential role in preventing oxidative damage in various cellular models.
  • Comparative Studies :
    • When compared to similar compounds like Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine, this compound exhibited unique properties due to its ethylamino group, which enhances its reactivity and stability .

Comparative Analysis

Compound NameStructureNotable ActivityEC50 (μM)
This compoundC13H22N2ONeuroprotection against ER stress0.1 ± 0.01
Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amineC15H26N2OModerate neuroprotective effectsN/A
Benzyl({2-[2-(methylamino)ethoxy]ethyl})amineC14H24N2OLimited activity reportedN/A

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